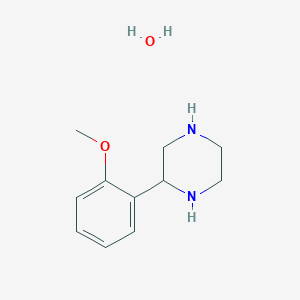

2-(2-Methoxyphenyl)piperazine hydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)piperazine;hydrate |

InChI |

InChI=1S/C11H16N2O.H2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10;/h2-5,10,12-13H,6-8H2,1H3;1H2 |

InChI Key |

FCRSYYWYWSYLCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CNCCN2.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Methoxyphenyl Piperazine Hydrate

Strategies for the Direct and Indirect Synthesis of the Hydrate (B1144303) Form

The synthesis of 2-(2-methoxyphenyl)piperazine (B1317503), a precursor to its hydrate form, can be achieved through several established chemical routes. These methodologies primarily involve either the formation of the piperazine (B1678402) ring from acyclic precursors or the N-arylation of a pre-existing piperazine ring. The direct formation of the hydrate is typically accomplished during the final crystallization step by introducing water into the solvent system.

Conventional synthesis of 2-(2-methoxyphenyl)piperazine relies on well-established organic reactions, including palladium-catalyzed amination and nucleophilic substitution. These methods provide reliable access to the anhydrous compound, which can then be hydrated.

One prominent pathway involves the N-arylation of piperazine with an appropriate aryl halide. A common example is the palladium-catalyzed Buchwald-Hartwig amination, which couples piperazine with 1-bromo-2-methoxybenzene. guidechem.com This reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in conjunction with a phosphine (B1218219) ligand like BINAP, and a base. guidechem.com To manage the reactivity of both nitrogen atoms in piperazine, the non-target nitrogen is often protected with a group like tert-butyloxycarbonyl (Boc). The protecting group is subsequently removed using acid to yield the final product. guidechem.comchemicalbook.com

| Role | Reagent/Condition | Details | Source |

| Aryl Halide | 1-Bromo-2-methoxybenzene | The source of the 2-methoxyphenyl group. | guidechem.com |

| Amine | Piperazine | The piperazine ring source. | guidechem.com |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ | Facilitates the carbon-nitrogen bond formation. | guidechem.com |

| Ligand | (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP | Stabilizes the palladium catalyst and promotes the reaction. | guidechem.com |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cs₂CO₃ | Activates the amine for nucleophilic attack. | guidechem.com |

| Solvent | Toluene or 1,4-Dioxane | Provides the reaction medium. | guidechem.com |

| Temperature | 60-90 °C | The typical temperature range for the coupling reaction. | guidechem.com |

An alternative conventional approach involves building the piperazine ring itself. This can be accomplished by reacting 2-methoxyaniline (o-anisidine) with bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.commdpi.com This reaction proceeds through a double N-alkylation of the primary aniline (B41778), where the aniline nitrogen atom displaces the two chloride leaving groups in a sequential manner to form the heterocyclic ring. chemicalbook.com The reaction is typically performed at elevated temperatures in a high-boiling solvent. chemicalbook.com

| Role | Reagent/Condition | Details | Source |

| Aniline Precursor | 2-Methoxyaniline (o-Anisidine) | Provides the N-aryl component of the final structure. | chemicalbook.com |

| Ring-Forming Reagent | Bis(2-chloroethyl)amine hydrochloride | Provides the remaining atoms for the piperazine ring. | chemicalbook.com |

| Solvent | Diethyleneglycol monomethyl ether | A high-boiling solvent suitable for the reaction temperature. | chemicalbook.com |

| Temperature | 150 °C | High temperature is required to drive the double alkylation. | chemicalbook.com |

The hydrate form, specifically 2-(2-methoxyphenyl)piperazine monohydrate, is obtained during the purification and isolation phase. thermofisher.com After the synthesis of the anhydrous base, crystallization from a solvent system containing water allows for the incorporation of a water molecule into the crystal lattice, yielding the stable hydrate. acs.orgiucr.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. mdpi.combeilstein-journals.org This technology utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. mdpi.comsphinxsai.com

While specific literature detailing a microwave-assisted synthesis for 2-(2-methoxyphenyl)piperazine is not extensively documented, the principles of MAOS are broadly applicable to the key reactions involved in its formation. For instance, palladium-catalyzed aminations and nucleophilic substitution reactions are frequently enhanced by microwave irradiation. sphinxsai.com The synthesis of various piperazine derivatives and related N-heterocycles has been successfully achieved using this method, demonstrating its potential applicability. sphinxsai.comresearchgate.net The primary advantages include shorter reaction times (minutes instead of hours) and often higher product yields with fewer byproducts. mdpi.com

| Parameter | Conventional Heating | Microwave Irradiation | Source |

| Reaction Time | Hours to days | Minutes | mdpi.com |

| Energy Transfer | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, efficient) | sphinxsai.com |

| Temperature Control | Slower response, potential for localized overheating | Precise and rapid temperature control | beilstein-journals.org |

| Typical Yields | Often lower due to side reactions over long periods | Often higher due to reduced reaction time and fewer byproducts | mdpi.com |

Hydrazine (B178648) hydrate is a versatile reagent in organic synthesis, though it is not typically employed for the direct construction of the piperazine ring in pathways leading to 2-(2-methoxyphenyl)piperazine. Its role is more commonly found in synthetic sequences for creating complex, multi-functional molecules that may contain a piperazine moiety. For example, in the synthesis of certain piperazine-containing drugs, hydrazine hydrate can be used to form other heterocyclic components of the molecule which are later linked to the piperazine unit. mdpi.com Hydrazine and its derivatives are well-known for their ability to form nitrogen-nitrogen bonds, a feature exploited in the synthesis of various natural and synthetic compounds. nih.gov

Mechanistic Elucidation of Formation Reactions

The formation of 2-(2-methoxyphenyl)piperazine via the primary conventional routes involves distinct reaction mechanisms.

The palladium-catalyzed N-arylation of piperazine with 1-bromo-2-methoxybenzene follows a Buchwald-Hartwig amination mechanism. The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (1-bromo-2-methoxybenzene), inserting into the carbon-bromine bond to form a Pd(II) complex.

Amine Coordination and Deprotonation : The piperazine coordinates to the Pd(II) center. In the presence of a base, the piperazine nitrogen is deprotonated, forming a more nucleophilic amido complex.

Reductive Elimination : The final carbon-nitrogen bond is formed as the 2-methoxyphenyl group and the piperazine fragment are eliminated from the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The synthesis from 2-methoxyaniline and bis(2-chloroethyl)amine involves a double intermolecular N-alkylation. The mechanism is a series of two sequential nucleophilic substitution (Sₙ2) reactions:

The nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbon atoms of bis(2-chloroethyl)amine and displacing a chloride ion. This forms an intermediate N-(2-methoxyphenyl)-N-(2-chloroethyl)ethanamine.

An intramolecular cyclization then occurs. The secondary amine nitrogen of the intermediate acts as an internal nucleophile, attacking the remaining chloroethyl group to displace the second chloride ion and form the six-membered piperazine ring. This step is often driven by high temperatures.

Advanced Purification and Crystallization Techniques for Hydrate Isolation

The isolation of 2-(2-methoxyphenyl)piperazine hydrate in high purity requires effective purification and controlled crystallization techniques.

Initial purification of the crude product from the synthesis reaction is often achieved using standard methods such as column chromatography over silica (B1680970) gel to remove unreacted starting materials and byproducts. guidechem.com

Crystallization is the crucial step for both purification and isolation of the specific hydrate form. orgchemboulder.com The formation of a hydrate versus an anhydrous crystal depends on the thermodynamics of the solid-liquid equilibria among the solute, the solvent, and water. acs.org To isolate the hydrate, crystallization is performed from a solvent system that includes water. A common technique is slow evaporation, where the compound is dissolved in a suitable organic solvent, such as methanol (B129727) or ethanol, and a controlled amount of water is added. nih.goviucr.org As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of well-defined crystals of the hydrate. nih.gov

Another method is anti-solvent crystallization, where the compound is dissolved in a solvent in which it is highly soluble, and then a second solvent (the anti-solvent, often containing water) in which the compound is poorly soluble is slowly added, inducing precipitation of the pure hydrate. researchgate.net

For compounds that can form multiple hydrate or anhydrous polymorphic forms, advanced techniques may be employed. Sublimation in the presence of water has been shown to be an effective, albeit less common, method for growing crystals of organic hydrates. rsc.orgrsc.org This involves heating the anhydrous compound under vacuum in an apparatus that also contains a source of water vapor, allowing hydrate crystals to form directly from the gas phase. rsc.orgresearchgate.net The stability and formation of the hydrate are strongly influenced by the strength of the hydrogen bonding between the host molecule and the water molecule within the crystal lattice. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Methoxyphenyl Piperazine Hydrate

High-Resolution Spectroscopic Probes for Molecular Structure Determination

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural details of 2-(2-Methoxyphenyl)piperazine (B1317503). Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-(2-Methoxyphenyl)piperazine, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for the aromatic, methoxy (B1213986), and piperazine (B1678402) ring protons. The protons on the methoxyphenyl group typically appear as complex multiplets in the aromatic region (~6.8-7.2 ppm). The methoxy group protons present as a sharp singlet around 3.8 ppm. The protons on the piperazine ring show signals in the aliphatic region (~2.9-3.2 ppm), with their specific chemical shifts and coupling patterns being indicative of the ring's conformation and the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.com The aromatic carbons of the methoxyphenyl group resonate in the downfield region (~110-158 ppm), with the carbon attached to the oxygen of the methoxy group being the most deshielded. The methoxy carbon itself typically appears around 55 ppm. The carbon atoms of the piperazine ring are observed in the upfield region, generally between 45 and 55 ppm. chemicalbook.com

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(2-Methoxyphenyl)piperazine (Note: Data is based on typical values for the 1-substituted isomer and related structures.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Aromatic, C-O) | ~157.9 |

| C (Aromatic, C-N) | ~141.2 |

| C (Aromatic, CH) | ~123.3 |

| C (Aromatic, CH) | ~121.1 |

| C (Aromatic, CH) | ~118.4 |

| C (Aromatic, CH) | ~111.4 |

| C (Piperazine, adjacent to phenyl) | ~50.6 |

| C (Piperazine, distant from phenyl) | ~45.9 |

| C (Methoxy, -OCH₃) | ~55.4 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(2-Methoxyphenyl)piperazine hydrate (B1144303) would be expected to show several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching of the water molecule in the hydrate and the N-H stretching of the secondary amine in the piperazine ring. niscpr.res.in C-H stretching vibrations from the aromatic ring are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear just below 3000 cm⁻¹. niscpr.res.in The C-N stretching of the amine can be found in the 1266-1342 cm⁻¹ region. niscpr.res.in Aromatic C=C stretching vibrations usually result in bands in the 1400-1600 cm⁻¹ range. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy group are also prominent.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum. americanpharmaceuticalreview.com For instance, the ring "breathing" modes of the substituted benzene (B151609) ring would be clearly visible. The symmetric C-N stretching vibrations of the piperazine ring can also be identified. niscpr.res.in

Table 2: Characteristic Vibrational Frequencies for 2-(2-Methoxyphenyl)piperazine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Water) / N-H (Amine) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2800 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1400 - 1600 |

| C-N (Amine) | Stretching | 1260 - 1350 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1230 - 1270 |

| C-O (Aryl Ether) | Symmetric Stretching | 1020 - 1075 |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. For 2-(2-Methoxyphenyl)piperazine (MW ≈ 192.26 g/mol for the free base), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

The fragmentation of phenylpiperazine derivatives is well-characterized. xml-journal.net Cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the methoxyphenyl group leads to characteristic fragment ions. xml-journal.netresearchgate.net Common fragmentation pathways include the loss of parts of the piperazine ring, leading to ions with specific mass-to-charge (m/z) ratios. The cleavage of the C-N bonds within the piperazine ring is a common pathway, resulting in characteristic ions at m/z 56 and 70. xml-journal.net The methoxyphenyl moiety can also produce stable fragment ions.

Table 3: Expected Mass Spectrometry Fragments for 2-(2-Methoxyphenyl)piperazine

| m/z Value | Proposed Fragment |

| 192 | [C₁₁H₁₆N₂O]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 135 | [C₈H₉NO]⁺ |

| 119 | [C₅H₉N₂]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

While specific crystallographic data for the hydrate form is not widely published, studies on salts of this compound, such as 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate, provide detailed structural parameters for the core molecule. iucr.orgnih.gov In one such study, the salt was found to crystallize in the triclinic system with the space group P-1. nih.gov The space group and unit cell parameters define the symmetry and dimensions of the repeating unit in the crystal lattice.

Table 4: Example Crystallographic Data for a Salt of 1-(2-Methoxyphenyl)piperazine (B120316) (Data from 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0191 (6) |

| b (Å) | 9.0718 (7) |

| c (Å) | 13.9113 (10) |

| α (°) | 85.589 (3) |

| β (°) | 75.842 (3) |

| γ (°) | 77.260 (3) |

| Volume (ų) | 957.14 (12) |

| Z (Molecules per unit cell) | 2 |

Single-crystal X-ray diffraction studies consistently show that the six-membered piperazine ring in 2-(2-Methoxyphenyl)piperazine and its derivatives adopts a stable chair conformation. iucr.orgnih.gov This is the lowest energy conformation for such saturated six-membered rings, minimizing steric strain. The 2-methoxyphenyl substituent typically occupies an equatorial position on the piperazine ring, which is sterically more favorable than the axial position. iucr.org The specific puckering parameters, such as Q, θ, and φ, can be calculated from the crystallographic data to precisely define the geometry of the chair conformation. nih.gov

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Assemblies

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular forces, with hydrogen bonding being a primary directional interaction. In the context of 2-(2-methoxyphenyl)piperazine and its derivatives, hydrogen bonds play a crucial role in defining the crystal packing and forming extended networks. While specific crystallographic data for the hydrate form is not extensively detailed in the available literature, analysis of its protonated salts provides significant insight into the potential hydrogen bonding motifs.

In the crystalline salts of 4-(2-methoxyphenyl)piperazin-1-ium, the protonated piperazine ring is a potent hydrogen bond donor. The secondary amine group (N-H) readily engages in N—H⋯O hydrogen bonds with suitable acceptors, such as the oxygen atoms from carboxylate or nitro groups of co-crystallized anions. nih.goviucr.org For instance, in the structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the cation and anion are linked by a bifurcated N—H⋯O hydrogen bond. nih.gov

For 2-(2-methoxyphenyl)piperazine hydrate, the water molecule is expected to be a key component in the hydrogen-bonding network, acting as both a donor and an acceptor. It can form O—H⋯N bonds with the nitrogen atoms of the piperazine ring and accept hydrogen bonds from the piperazine N-H group (N—H⋯O), thereby bridging neighboring piperazine molecules and creating intricate, stable supramolecular structures.

Theoretical and Computational Structural Analysis

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules, offering insights that complement experimental data. For 2-(2-methoxyphenyl)piperazine and its analogues, techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) are instrumental.

Application of Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it generates a unique surface for each molecule, which can be mapped with properties that highlight regions of close contact with neighboring molecules.

This analysis has been effectively applied to the salts of 2-(2-methoxyphenyl)piperazine to deconstruct their complex intermolecular interaction patterns. nih.goviucr.org The Hirshfeld surface is often mapped with a normalized contact distance (dnorm), where red spots indicate close intermolecular contacts, primarily hydrogen bonds. nih.gov

A more quantitative breakdown is achieved through 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts. For example, in the 3,5-dinitrosalicylate salt of 4-(2-methoxyphenyl)piperazin-1-ium, Hirshfeld analysis revealed that H⋯O/O⋯H contacts are the most significant contributors to the crystal packing, followed by H⋯H contacts. nih.gov Similar analyses on related compounds, such as N-(2-methoxyphenyl)acetamide, also show the predominance of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.gov This quantitative data is crucial for understanding the relative importance of different forces in the supramolecular assembly.

| Compound | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Other Contacts (%) |

|---|---|---|---|---|

| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate nih.gov | 31.8 | 38.3 | 11.6 | 18.3 |

| N-(2-methoxyphenyl)acetamide nih.gov | 53.9 | 21.4 | 21.4 | 3.3 |

Density Functional Theory (DFT) for Electronic Structure and Vibrational Mode Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and properties of molecules. For isomers of methoxyphenyl piperazine, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to predict optimized geometrical parameters, thermodynamic properties, and spectroscopic signatures. researchgate.netdeu.edu.tr

These calculations provide a detailed picture of the molecule's electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. researchgate.netopenaccesspub.org The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack. openaccesspub.org

DFT is also highly effective in predicting vibrational spectra (FT-IR and Raman). openaccesspub.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental results, aiding in the assignment of complex vibrational modes. openaccesspub.org For this compound, DFT could be used to model the interactions between the piperazine moiety and the water molecule, predicting shifts in vibrational frequencies and changes in electronic properties resulting from the hydration and hydrogen bonding.

Chemical Reactivity and Derivatization Strategies of 2 2 Methoxyphenyl Piperazine Hydrate

Functionalization of the Piperazine (B1678402) Nitrogen Atoms and Aromatic Moiety

2-(2-Methoxyphenyl)piperazine (B1317503) possesses two nitrogen atoms with different chemical environments: one is a secondary amine (N-H) and the other is a tertiary amine attached to the methoxyphenyl group. This difference allows for selective functionalization.

The secondary amine is a key site for various reactions:

Aza-Michael Addition: It can participate in Aza-Michael additions, a common method for forming carbon-nitrogen bonds. For instance, it can be used to functionalize pyrazolylvinyl ketones tandfonline.com.

N-Alkylation and N-Arylation: The N-H group can be readily alkylated or arylated to introduce a wide range of substituents. This reactivity is fundamental to its use in building more complex molecules, such as N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, which have been explored for their pharmacological properties nih.gov.

Amide and Carbodithioate Formation: The secondary amine reacts with activated esters or carbon disulfide. It can react with [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide to form functionalized bis(mercaptoimidazolyl)borates tandfonline.com. Reaction with carbon disulfide leads to the formation of dithiocarbamate derivatives, which can then act as ligands for metal complexes.

Synthesis of Complex Heterocycles: The compound serves as a precursor for more elaborate structures. It is used in the preparation of cyclic amine substituted Tröger's base derivatives, which are chiral molecules with unique structural properties tandfonline.com.

While functionalization of the nitrogen atoms is more common, modifications to the aromatic ring can also be achieved through electrophilic aromatic substitution reactions, although the existing methoxy (B1213986) and piperazine substituents will direct the position of new groups. Furthermore, modern photocatalytic methods have enabled the direct α-C–H heteroarylation and vinylation of N-aryl piperazines, suggesting that the piperazine ring's C-H bonds can also be functionalized under specific conditions asianpubs.org.

Utility in Derivatization Reactions for Analytical Applications

The reactivity of the secondary amine in 2-(2-methoxyphenyl)piperazine makes it an excellent derivatizing agent, particularly for highly reactive functional groups like isocyanates. Derivatization converts volatile or unstable analytes into more stable, easily detectable derivatives suitable for chromatographic analysis.

2-(2-Methoxyphenyl)piperazine (2MP) is widely employed as a derivatizing agent for the detection and quantification of airborne diisocyanates, which are potent respiratory sensitizers used in the production of polyurethanes. The N-H group of 2MP reacts with the isocyanate group (-N=C=O) to form a stable urea derivative researchgate.netdntb.gov.ua. This reaction is central to several standardized air monitoring methods, such as those developed by NIOSH (National Institute for Occupational Safety and Health) researchgate.net.

The process typically involves drawing air through a filter impregnated with 2MP. The captured diisocyanates react in situ to form their corresponding urea derivatives. These derivatives are then extracted from the filter and analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV), fluorescence, or electrochemical detectors researchgate.net. This method has been applied to a range of common diisocyanates nih.govunh.edu.

The performance of the 2MP method has been compared to other derivatization techniques. For example, in short-term sampling, it performed equally well for 2,6-toluenediisocyanate (2,6-TDI) when compared to a method using dibutylamine (DBA). However, for 2,4-toluenediisocyanate (2,4-TDI), the DBA method yielded slightly higher results dntb.gov.ua. A key advantage of derivatization is the significant enhancement in analytical sensitivity, allowing for quantification at very low concentrations.

| Analyte (as Diisocyanate) | Concentration Limit of Detection (pg/mL) | Reference |

|---|---|---|

| Toluene-2,4-diisocyanate (2,4-TDI) | 43 | nih.govunh.edu |

| Toluene-2,6-diisocyanate (2,6-TDI) | 44 | nih.govunh.edu |

| Hexamethylene diisocyanate (HDI) | 87 | nih.govunh.edu |

| Methylene (B1212753) bisphenyl-4,4-diisocyanate (MDI) | 210 | nih.govunh.edu |

Formation of Salts and Coordination Complexes

The basic nature of the piperazine nitrogens allows 2-(2-methoxyphenyl)piperazine to readily form salts with acids and act as a ligand in coordination complexes with metal ions.

As a weak base, 2-(2-methoxyphenyl)piperazine reacts with organic acids in a proton-transfer reaction to form crystalline organic salts. The secondary amine of the piperazine ring is the typical site of protonation. Extensive research has been conducted on the synthesis and crystallographic characterization of these salts, revealing complex and diverse supramolecular structures held together by non-covalent interactions, primarily hydrogen bonds.

A notable example is the salt formed with 3,5-dinitrosalicylic acid (DNSA), where the phenolic proton of DNSA is transferred to the secondary nitrogen of the piperazine ring, forming the 4-(2-methoxyphenyl)piperazin-1-ium cation mdpi.com. The resulting cation and anion are linked by a bifurcated N—H⋯O hydrogen bond mdpi.com.

Studies have characterized a series of fifteen salts formed with various organic anions, including substituted benzoates, picrate, maleate, and tartrate researchgate.net. The crystal structures of these salts exhibit a range of supramolecular assemblies:

Four-Ion Aggregates: In salts with 4-chlorobenzoate, 4-bromobenzoate, and picrate, the ions are linked by N—H⋯O hydrogen bonds to form distinct, centrosymmetric four-ion aggregates with an R44(12) graph-set motif researchgate.net.

Ribbon and Chain Structures: The picrate aggregates are further linked into chains by C—H⋯O bonds. In the hydrogen maleate salt, the ions form a ribbon structure, while the 3,5-dinitrobenzoate salt features a complex ribbon structure involving water molecules researchgate.net.

Sheet and 3D Arrays: The hydrogen fumarate salt forms chains that are linked into sheets via N—H⋯O hydrogen bonds. In other cases, such as the 2-fluorobenzoate salt, a combination of N—H⋯O and C—H⋯π interactions links the components into three-dimensional arrays researchgate.net.

| Anion | Key Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 4-Chlorobenzoate | N—H⋯O | Centrosymmetric four-ion R44(12) aggregates | researchgate.net |

| Picrate | N—H⋯O, C—H⋯O | Four-ion aggregates linked into chains | researchgate.net |

| Hydrogen maleate | N—H⋯O, O—H⋯O | Ribbon structure | researchgate.net |

| Hydrogen fumarate | O—H⋯O, N—H⋯O | Anion chains linked into sheets by cations | researchgate.net |

| 2-Fluorobenzoate | N—H⋯O, C—H⋯π(arene) | Three-dimensional array | researchgate.net |

| 3,5-Dinitrosalicylate | N—H⋯O, C—H⋯O | Sandwich-like arrangement | mdpi.com |

The nitrogen atoms of the piperazine ring can act as Lewis bases, donating their lone pair of electrons to coordinate with metal ions to form metal complexes. While the piperazine moiety is a common structural feature in ligands used in coordination chemistry, specific examples involving 2-(2-methoxyphenyl)piperazine often utilize a derivatized form of the molecule to enhance its coordinating ability.

A clear example is found in the synthesis of organotin(IV) complexes. Here, 2-(2-methoxyphenyl)piperazine is first reacted at its secondary amine with carbon disulfide in the presence of a base to form 4-(2-methoxyphenyl)piperazine-1-carbodithioate (MPPDA). This dithiocarbamate derivative then serves as a bidentate ligand, coordinating to the tin atom through its two sulfur atoms.

Two such chlorodiorganotin(IV) complexes have been synthesized by reacting MPPDA with diorganotin(IV) dichlorides in a 1:1 molar ratio. These complexes have been characterized using spectroscopic methods and their crystal structures have been determined, confirming the coordination of the dithiocarbamate ligand to the organotin(IV) center.

Computational Chemistry and Molecular Modeling of 2 2 Methoxyphenyl Piperazine Hydrate and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(2-methoxyphenyl)piperazine (B1317503) derivatives, this method is instrumental in elucidating their interactions with biological targets.

Derivatives of the phenylpiperazine scaffold have been the subject of numerous docking studies to understand their mechanism of action. For example, new 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety were designed as potential anticancer agents. Molecular docking studies showed these compounds have the ability to bind to the DNA-topoisomerase II (Topo II) complex and the minor groove of DNA. nanobioletters.com The simulations revealed that specific substitutions on the phenylpiperazine ring, such as two chlorine atoms, resulted in compounds with enhanced cytotoxic activity, which correlated with their docking scores and binding modes. nanobioletters.com

In another study, 2-substituted piperazines were investigated as α7 nicotinic acetylcholine (B1216132) receptor agonists. researchgate.net Molecular modeling confirmed that the R enantiomers of these compounds could effectively bind to the receptor, with the axial conformation being preferred. This preferred orientation places the basic and pyridyl nitrogens in a spatial arrangement that mimics the natural ligand, nicotine. researchgate.net

Docking studies are not limited to a single target class. Piperazine (B1678402) derivatives have been evaluated for various activities, including antimicrobial and anti-inflammatory effects. For instance, novel 2-piperazinyl quinoxaline (B1680401) derivatives were docked into the catalytic cavity of the c-Kit tyrosine kinase receptor to rationalize their anti-proliferative activities. mdpi.com Similarly, other piperazine-containing compounds have been docked against enzymes like carbonic anhydrase to understand their inhibitory potential. nih.gov These simulations provide critical insights into the structure-activity relationships (SAR), guiding the design of more potent and selective ligands.

Table 1: Examples of Molecular Docking Targets for Piperazine Derivatives

| Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Phenylpiperazines of 1,2-benzothiazine | DNA-Topo II Complex | Binding to both the enzyme complex and the DNA minor groove. | nanobioletters.com |

| 2-Substituted Piperazines | α7 Nicotinic Acetylcholine Receptor | The axial conformation is preferred for optimal binding and receptor activation. | researchgate.net |

| 2-Piperazinyl Quinoxalines | c-Kit Tyrosine Kinase Receptor | Compounds can be effectively wrapped in the catalytic cavity of the receptor. | mdpi.com |

| 2-(2-Hydroxyethyl)piperazine Derivatives | Human Carbonic Anhydrase (hCA) | Identification of key interactions with the enzyme's active site, guiding SAR. | nih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of ligands like 2-(2-methoxyphenyl)piperazine hydrate (B1144303) and its derivatives over time.

MD simulations complement docking studies by refining the static poses obtained and assessing the stability of the ligand-receptor complex. For instance, after docking 2-piperazinyl quinoxaline derivatives into the c-Kit tyrosine kinase receptor, MD simulations were performed to confirm the stability of the binding and observe the dynamic interactions within the binding pocket. mdpi.com These simulations can reveal crucial information about the flexibility of the ligand and the receptor, the role of water molecules, and the energetic contributions of various interactions.

Conformational analysis is a key aspect of MD. The piperazine ring typically adopts a chair conformation. mdpi.com MD simulations can explore the conformational landscape of 2-(2-methoxyphenyl)piperazine derivatives, identifying the most stable conformations and the energy barriers between them. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. researchgate.net A study on 2-substituted piperazines found that the axial conformation was preferred in all cases, and for ether-linked compounds, this conformation was further stabilized by intramolecular hydrogen bonds. researchgate.net

MD simulations are also employed to calculate binding free energies, which offer a more quantitative prediction of ligand affinity than docking scores alone. researchgate.net Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized-Born Surface Area) are used to estimate the free energy of binding from MD simulation snapshots. researchgate.net

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential tools for designing new derivatives of 2-(2-methoxyphenyl)piperazine with improved properties.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to find a correlation between these descriptors and the observed activity. itu.edu.tr For (2-methoxyphenyl)piperazine derivatives, descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). plu.mxresearchgate.net

A study on new (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands explored their structure-affinity relationships. plu.mx It was found that factors like the length of the alkyl chain connecting the piperazine ring to another moiety and the electronic distribution within an amide region significantly influence the binding affinity. plu.mx For instance, a four-carbon chain was found to be optimal when the terminal fragment was a heteroaryl group. plu.mx

In another example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), were conducted on piperazine derivatives to understand their antihistamine effects. researchgate.net These studies correlate the biological activity with the steric and electrostatic fields surrounding the molecules, providing a 3D map that highlights regions where modifications are likely to increase or decrease activity. researchgate.net Such models are powerful predictive tools that can screen virtual libraries of compounds before undertaking costly and time-consuming synthesis. itu.edu.tr

Table 2: Common Descriptors Used in QSAR Studies of Piperazine Derivatives

| Descriptor Type | Examples | Relevance | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the molecule's ability to participate in electronic interactions. | ias.ac.in |

| Steric | Molecular weight, Molar refractivity, Steric energy | Relates to the size and shape of the molecule and its fit in a binding site. | researchgate.netias.ac.in |

| Hydrophobic | LogP (Partition coefficient) | Quantifies the lipophilicity, affecting membrane permeability and binding. | plu.mx |

| Topological | Connectivity indices, Topological Polar Surface Area (TPSA) | Encodes information about molecular branching and polarity. | itu.edu.tr |

Theoretical Investigations into Electrochemical Behavior and Redox Mechanisms

Theoretical methods, particularly those based on Density Functional Theory (DFT), are increasingly used to investigate the electrochemical properties and redox mechanisms of organic molecules, including piperazine derivatives. These computational studies provide insights that are complementary to experimental techniques like cyclic voltammetry (CV). plu.mxresearchgate.net

The electrochemical behavior of aryl piperazines is often dominated by oxidation processes. researchgate.netresearchgate.net Theoretical calculations can help elucidate these redox mechanisms by modeling the molecular orbitals involved in electron transfer. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate an electron (oxidation potential), while the energy of the LUMO (ELUMO) relates to its ability to accept an electron (reduction potential). researchgate.net

Studies on psychoactive phenylpiperazine derivatives have shown that the aromatic amine moiety plays a crucial role in their oxidative profiles. researchgate.netresearchgate.net The oxidation process is often irreversible and diffusion-controlled. researchgate.net DFT calculations can be used to determine the HOMO-LUMO energy gap, which provides information about the chemical reactivity and kinetic stability of the molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily oxidized. researchgate.net

For 2-(2-methoxyphenyl)piperazine, the methoxy (B1213986) group on the phenyl ring and the lone pairs on the piperazine nitrogen atoms are expected to be key sites for oxidation. Computational studies can model the step-by-step process of electron removal and any subsequent chemical reactions, thereby proposing a detailed redox mechanism. mdpi.com This understanding is valuable for applications in electrocatalysis, sensor development, and for predicting metabolic pathways, as many drug metabolism reactions involve redox processes. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, primarily using DFT, are a cornerstone of modern computational chemistry for predicting the electronic properties and reactivity of molecules like 2-(2-methoxyphenyl)piperazine and its derivatives. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

From the calculated electronic structure, a wealth of information can be derived. Key properties include optimized molecular geometry, orbital energies (HOMO and LUMO), and the distribution of electron density. nanobioletters.com The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nanobioletters.comresearchgate.net These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 2-(2-methoxyphenyl)piperazine, MEP maps would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atoms of the piperazine ring, indicating these are likely sites for electrophilic attack or coordination. nanobioletters.comresearchgate.net

Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a recent study on new phosphorylated derivatives of 1-(2-methoxyphenyl)piperazine (B120316) utilized DFT to characterize their reactivity profiles and identify the most reactive sites within each molecule. researchgate.netresearchgate.net These theoretical predictions can guide synthetic chemists in designing reactions and developing new compounds with desired reactivity.

Role As a Precursor and Structural Scaffold in Advanced Chemical Design

Design and Synthesis of Novel Hybrid Molecular Architectures

The inherent structural features of 2-(2-methoxyphenyl)piperazine (B1317503) make it an ideal starting point for the creation of novel hybrid molecules. Medicinal chemists utilize this scaffold to link different pharmacophores, aiming to develop compounds with improved affinity, selectivity, and pharmacokinetic profiles. This strategy, known as molecular hybridization, has been successfully employed to generate a variety of innovative chemical entities. nih.gov

The synthesis of these hybrid molecules often involves the functionalization of the secondary amine on the piperazine (B1678402) ring. For instance, new 2-(methoxyphenyl)piperazine derivatives have been prepared by incorporating terminal heteroaryl or cycloalkyl amide fragments. nih.gov In one approach, 1-(2-methoxyphenyl)piperazine (B120316) is reacted with 1,3-dichloropropane (B93676) to form the key intermediate 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine. This intermediate can then be condensed with other molecules, such as 1-adamantanamine and memantine, to yield novel compounds with high affinity for the 5-HT1A receptor. mdpi.com

Another strategy involves connecting benzhydrylpiperazine and substituted phenyl oxadiazoles (B1248032) with a methylene (B1212753) linker to create novel molecular hybrids. nih.gov These synthetic approaches highlight the utility of 2-(2-methoxyphenyl)piperazine as a versatile building block for constructing complex and biologically active molecules.

Integration into Azole, Benzimidazole (B57391), and Other Heterocyclic Ring Systems

The 2-(2-methoxyphenyl)piperazine moiety has been successfully integrated into various heterocyclic ring systems, including azoles and benzimidazoles, to generate compounds with a wide range of pharmacological activities. Benzimidazoles, in particular, are a class of heterocyclic compounds known for their diverse biological properties. nih.govmdpi.com

The incorporation of a piperazine fragment at the C-2 position of the benzimidazole ring has led to the development of new compounds with potential anticancer activity. nih.gov For example, 1H-benzimidazol-2-ylthioacetylpiperazine derivatives have been synthesized and evaluated for their biological effects. isca.me The synthesis of these hybrid molecules can be achieved through nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic center on the heterocyclic ring system. nih.gov This integration of the 2-(2-methoxyphenyl)piperazine scaffold into heterocyclic systems demonstrates a powerful strategy for the design of novel therapeutic agents.

Development of Receptor Ligands and Probes for Neurotransmitter Systems

The 2-(2-methoxyphenyl)piperazine scaffold is a well-established pharmacophore for targeting various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. Its structural resemblance to endogenous ligands allows for potent and selective interactions with these receptors, making it a valuable tool for developing receptor ligands and probes for studying the central nervous system.

Derivatives of 2-(2-methoxyphenyl)piperazine have been extensively investigated as ligands for the 5-HT1A receptor. nih.govmdpi.com These compounds have shown high affinity and selectivity, making them useful for probing the physiological and pharmacological roles of this receptor. mdpi.com Furthermore, this scaffold has been utilized in the development of ligands for dopamine D2 and D3 receptors. nih.govnih.gov

Engineering of Radioligands for Positron Emission Tomography (PET) Imaging of Specific Receptors (e.g., 5-HT1A, mGluR1, D3)

The development of radioligands for Positron Emission Tomography (PET) imaging is crucial for visualizing and quantifying neurotransmitter receptors in the living brain. The 2-(2-methoxyphenyl)piperazine core has been instrumental in the design of PET radioligands for several key receptors.

For instance, new candidate PET radioligands for the brain 5-HT1A receptors have been developed based on a 2-(2-methoxyphenyl)piperazine structure. researchgate.net Additionally, dopamine D3 receptor radioligands have been synthesized for evaluation as potential PET imaging agents. These compounds, such as (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides, were prepared by O-[11C]methylation of their corresponding precursors. nih.gov While initial studies of these specific D3 receptor radioligands suggested that their localization in the rat brain was mediated by nonspecific processes, the underlying principle of using the 2-(2-methoxyphenyl)piperazine scaffold for PET ligand development remains a valid and pursued strategy. nih.gov The development of PET radioligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) has also been an active area of research, highlighting the broad applicability of this scaffold in neuroimaging. mdpi.com

Mechanistic Studies of Ligand-Receptor Binding Specificity and Binding Modes

Understanding the molecular interactions between a ligand and its receptor is fundamental for rational drug design. Mechanistic studies, often employing techniques like molecular docking and site-directed mutagenesis, have been conducted to elucidate the binding specificity and modes of 2-(2-methoxyphenyl)piperazine derivatives.

For example, molecular docking studies have been used to investigate the binding mechanism of N-phenylpiperazine derivatives to the α1A-adrenoceptor. These studies revealed that the binding is driven by the formation of hydrogen bonds and electrostatic forces, with key interactions involving specific amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org Similarly, docking analysis and molecular dynamics simulations have been performed on 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines to establish their mode of interaction with the dopamine D2 receptor. nih.gov These computational approaches, combined with experimental data, provide valuable insights into the structural determinants of ligand affinity and selectivity, guiding the design of more potent and specific receptor modulators. The study of sigma receptors has also benefited from such mechanistic explorations. nih.govwikipedia.org

Contribution to Lead Optimization and Drug Design Methodologies

The process of transforming a biologically active "hit" compound into a viable drug candidate, known as lead optimization, is a critical and complex phase in drug discovery. researchgate.netijddd.comdanaher.com The 2-(2-methoxyphenyl)piperazine scaffold has proven to be a valuable tool in this process, contributing significantly to various drug design methodologies.

The structural simplicity and synthetic tractability of 2-(2-methoxyphenyl)piperazine allow for systematic modifications to explore structure-activity relationships (SAR). By introducing different substituents on the phenyl ring or modifying the linker between the piperazine and other molecular fragments, medicinal chemists can fine-tune the compound's properties to improve its potency, selectivity, and pharmacokinetic profile. nih.gov For instance, the replacement of a heteroaryl moiety with a cycloalkyl group in a series of 2-(methoxyphenyl)piperazine derivatives led to compounds with enhanced affinity for 5-HT1A sites. nih.gov

Advanced Analytical Methodologies and Research Applications

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis (e.g., HPLC, LC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC), are fundamental tools for the separation, purity assessment, and quantitative analysis of 2-(2-Methoxyphenyl)piperazine (B1317503) and its derivatives. These techniques offer high resolution and sensitivity, making them suitable for diverse analytical challenges.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for analyzing 1-(2-Methoxyphenyl)piperazine (B120316). sielc.com One established method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Another method developed for piperazine (B1678402) derivatives uses a temperature-programmed packed capillary LC system, which allows for the determination of very low concentrations of the analytes. nih.gov

Key parameters in the chromatographic analysis of this compound include the choice of the stationary phase (column), the composition of the mobile phase, and the detection method. For instance, a study on macrocyclic appended 1-(2-methoxyphenyl)piperazine utilized an Atlantis T3C-18 reverse-phase column with a gradient elution of methanol (B129727) and 0.05% TFA in water, with UV detection at 277 nm. rsc.org The United Nations Office on Drugs and Crime (UNODC) also recommends an HPLC method for both qualitative and quantitative analysis of piperazines, employing a C18 column and a mobile phase of Sodium hexylammonium phosphate (B84403) (NaHAP) Buffer and methanol. unodc.org

The versatility of LC is further demonstrated in methods developed for determining derivatives of 1-(2-methoxyphenyl)piperazine, such as those formed with isocyanates in workplace air monitoring. epa.gov These methods often involve sophisticated setups like two-valve column-switching systems to achieve high sensitivity and robustness, with mass limits of detection in the low nanogram range. epa.gov

Interactive Data Table: HPLC Methods for 2-(2-Methoxyphenyl)piperazine Analysis

| Parameter | Method 1 unodc.org | Method 2 sielc.com | Method 3 rsc.org | Method 4 nih.gov |

| Column | C18 (4.6 mm x 250 mm, 10 µm) | Newcrom R1 (Reverse Phase) | Atlantis T3C-18 (4.6 mm x 250 mm, 5 µm) | Hypersil ODS (0.32 mm x 250 mm, 3 µm) |

| Mobile Phase | 86% NaHAP Buffer : 14% Methanol | Acetonitrile, Water, Phosphoric Acid | A: 0.05% TFA in water; B: Methanol (Gradient) | Acetonitrile-acetate buffer (45:55, v/v) |

| Detection | Not Specified | UV, MS compatible (with formic acid) | UV (277 nm) | UV |

| Application | Qualitative & Quantitative Analysis | General Analysis, Impurity Isolation | Analysis of a specific derivative | Determination of airborne isocyanate derivatives |

Spectroscopic Monitoring of Reaction Progress and Characterization of Intermediates

Spectroscopic techniques are indispensable for real-time monitoring of the synthesis of 2-(2-Methoxyphenyl)piperazine and for the structural elucidation of its intermediates and final product. These methods provide critical insights into reaction kinetics, conversion rates, and the formation of byproducts.

Thin-layer chromatography (TLC) is a straightforward and rapid technique often used to monitor the progress of synthesis reactions involving piperazine derivatives. chemicalbook.com By spotting the reaction mixture on a TLC plate at different time intervals, chemists can visually track the consumption of starting materials and the formation of the desired product. chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectrophotometry is another valuable tool. The absorbance maxima of 1-(2-methoxyphenyl)piperazine can be determined, and this characteristic wavelength can be used for detection in HPLC analysis. rsc.org For example, an absorbance maximum was found to be 277 nm for a specific derivative, and a calibration curve was generated to quantify the compound based on its absorbance. rsc.org

For detailed structural characterization, more sophisticated spectroscopic methods are employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical environment of atoms within the molecule, allowing for the unambiguous identification of isomers and the confirmation of the desired structure. researchgate.net Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight of the compound and its fragments, which is crucial for confirming the identity of synthesized piperazine derivatives and their intermediates. auburn.edu Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule, providing further confirmation of its structure. auburn.edu

Research Findings: Spectroscopic Data

UV Absorbance Maximum: A derivative of 1-(2-methoxyphenyl)piperazine exhibited an absorbance maximum at 277 nm. rsc.org

Reaction Monitoring: The progress of the synthesis of a 1-(2-methoxyphenyl)piperazine hydrochloride derivative was monitored by TLC to confirm the complete consumption of the starting material. chemicalbook.com

Structural Analysis: Analytical profiles for various synthesized designer piperazine drugs have been created using gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy (IR). auburn.edu

Application in Standard Reference Material Development

Due to its stable nature and well-characterized analytical properties, 2-(2-Methoxyphenyl)piperazine and its salts are utilized as analytical reference standards. caymanchem.com These reference materials are crucial for ensuring the accuracy and reliability of analytical measurements in various fields, including forensic science and pharmaceutical quality control.

A reference standard is a highly purified compound against which other samples can be compared for identification and quantification. The hydrochloride salt of 1-(2-Methoxyphenyl)piperazine is commercially available as an analytical reference standard, categorized as a piperazine, and is intended for research and forensic applications. caymanchem.com

Pharmacopoeias, such as the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP), also list piperazine-based compounds as official reference standards. pharmacopoeia.comsigmaaldrich.com For instance, 1-(2-methoxyphenyl)piperazine is available as a reference standard from the British Pharmacopoeia. pharmacopoeia.com These official standards are used for identification, purity tests, and assays of pharmaceutical products as prescribed in the pharmacopoeial monographs. sigmaaldrich.com The availability of such certified reference materials is vital for drug analysts to ensure the quality and consistency of their results. unodc.org

Interactive Data Table: Availability as a Reference Standard

| Compound Name | Issuing Body / Supplier | Application | Catalogue / Item No. |

| 1-(2-Methoxyphenyl)piperazine (hydrochloride) | Cayman Chemical | Research and Forensic | 37139 caymanchem.com |

| 1-(2-methoxyphenyl)piperazine | British Pharmacopoeia | As per BP monographs | 232 pharmacopoeia.com |

| Piperazine hydrate (B1144303) | European Pharmacopoeia (EP) | As per EP monographs | P2100000 sigmaaldrich.comsigmaaldrich.com |

| Piperazine | United States Pharmacopeia (USP) | As per USP monographs | 1541601 sigmaaldrich.com |

Future Research Directions and Unexplored Research Frontiers for 2 2 Methoxyphenyl Piperazine Hydrate

Innovative Synthetic Methodologies and Sustainable Catalytic Pathways

The synthesis of piperazine (B1678402) derivatives, including 2-(2-methoxyphenyl)piperazine (B1317503), has traditionally relied on established methods such as N-arylation reactions. nih.gov However, the future of its synthesis lies in the development of more efficient, sustainable, and innovative catalytic pathways that align with the principles of green chemistry.

Current research has begun to explore advanced catalytic systems that minimize waste and operate under milder conditions. researchgate.net A significant area for future exploration is the application of "hydrogen borrowing" or "hydrogen autotransfer" catalysis. This strategy utilizes alcohols, which are often derived from renewable resources, as alkylating agents, producing only water as a byproduct. rug.nl Developing catalysts, potentially based on earth-abundant metals, for the selective N-alkylation of 2-(2-methoxyphenyl)piperazine using this methodology would represent a substantial advancement in sustainable synthesis.

Another promising frontier is photocatalysis. Recent studies have demonstrated the N-alkylation of piperazine with alcohols using TiO2-supported palladium catalysts under light irradiation at room temperature. researchgate.net Future research could focus on adapting these photocatalytic systems for 2-(2-methoxyphenyl)piperazine, exploring different semiconductor supports and metal co-catalysts to optimize efficiency and selectivity.

Furthermore, the development of continuous flow chemistry processes for the synthesis and derivatization of 2-(2-methoxyphenyl)piperazine offers significant advantages in terms of safety, scalability, and process control. researchgate.netmdpi.com Integrating innovative catalytic methods within flow reactors could lead to highly efficient and automated production of a wide array of derivatives. researchgate.net

| Methodology | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Hydrogen Borrowing Catalysis | Use of alcohols as alkylating agents for N-functionalization, catalyzed by transition metals. rug.nl | High atom economy, use of renewable feedstocks, water as the only byproduct. | Development of non-precious metal catalysts; expanding substrate scope. |

| Photocatalysis | Light-driven reactions using semiconductor-supported metal catalysts for N-alkylation. researchgate.net | Mild reaction conditions (room temperature), utilization of light energy. | Optimizing catalyst systems (e.g., different M/TiO2 combinations); mechanistic studies. |

| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than in a batch reactor. researchgate.net | Enhanced safety, improved reproducibility, easier scalability, process automation. | Integration of heterogeneous catalysts into flow systems; multi-step automated synthesis. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive chemical reactions. | Solvent-free or reduced solvent conditions, access to novel reactivity. | Exploring solid-state synthesis of derivatives and salts. |

Advanced Spectroscopic and Crystallographic Probes for Dynamic Structural Insights

While the static solid-state structure of 2-(2-methoxyphenyl)piperazine derivatives has been well-characterized through single-crystal X-ray diffraction, future research should pivot towards understanding its dynamic structural behavior in different environments. nih.goviucr.org Advanced spectroscopic and crystallographic techniques can provide unprecedented insights into conformational dynamics, intermolecular interactions, and the subtle structural changes that govern the compound's properties.

Time-resolved crystallographic techniques, such as those using synchrotron radiation or X-ray free-electron lasers (XFELs), could be employed to study transient states and reaction intermediates involving the piperazine scaffold. This would allow for the direct observation of structural changes during chemical transformations or upon external stimulation (e.g., light or temperature changes).

In the realm of spectroscopy, multidimensional NMR techniques (e.g., 2D NOESY, ROESY) can be more extensively used to probe the conformational preferences and dynamics of the piperazine ring and its methoxyphenyl substituent in solution. Combining these experimental data with Density Functional Theory (DFT) calculations can provide a comprehensive picture of its solution-state behavior. walshmedicalmedia.com Furthermore, advanced vibrational spectroscopy techniques, like two-dimensional infrared (2D-IR) spectroscopy, could be used to study the dynamics of hydrogen-bonding networks in real-time, particularly in the hydrate (B1144303) form and its supramolecular assemblies. auburn.edu

| Technique | Information Gained | Research Application |

|---|---|---|

| Time-Resolved X-ray Crystallography | Real-time observation of atomic motions during a reaction or process. | Mapping reaction pathways; studying photo-induced conformational changes. |

| Multidimensional NMR Spectroscopy | Detailed solution-state conformation, intramolecular distances, and dynamic processes. walshmedicalmedia.com | Characterizing conformational equilibria in different solvents; studying host-guest interactions. |

| 2D-IR Spectroscopy | Ultrafast dynamics of molecular vibrations and intermolecular couplings. | Probing the fluctuations and lifetimes of hydrogen bonds in the hydrate and its complexes. |

| Solid-State NMR (ssNMR) | Structural and dynamic information in the solid state, complementary to XRD. | Characterizing disordered or non-crystalline derivatives; studying guest dynamics in host frameworks. |

Expansion of Computational Modeling to Predictive Design and De Novo Discovery

Computational chemistry has already been applied to understand the properties of 2-(2-methoxyphenyl)piperazine derivatives, primarily through docking analysis and DFT calculations to rationalize biological activity or spectroscopic data. walshmedicalmedia.comshd-pub.org.rs The next frontier is to leverage the power of modern computational tools for predictive design and de novo discovery, moving from explanation to prediction.

Future research should focus on developing and validating quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on datasets of known piperazine derivatives. These models could predict the properties (e.g., binding affinity, material characteristics) of novel, unsynthesized analogues of 2-(2-methoxyphenyl)piperazine, thereby guiding synthetic efforts towards compounds with desired functionalities.

De novo design algorithms, which build novel molecular structures from scratch, could be employed to generate entirely new molecules incorporating the 2-(2-methoxyphenyl)piperazine scaffold. By defining a set of desired properties and constraints, these computational methods can explore a vast chemical space to identify promising candidates for applications in medicine or materials science. Furthermore, advanced molecular dynamics (MD) simulations can be used to predict the self-assembly behavior of new derivatives, providing a computational screening tool for designing novel supramolecular structures and materials.

| Computational Strategy | Objective | Potential Outcome |

|---|---|---|

| Machine Learning & QSAR | To build predictive models for the properties of new derivatives. shd-pub.org.rs | Rapid virtual screening of large compound libraries; prioritization of synthetic targets. |

| De Novo Molecular Design | To computationally generate novel molecules with desired features. | Discovery of innovative structures for specific applications beyond known chemical space. |

| Advanced Molecular Dynamics (MD) | To simulate the dynamic behavior and self-assembly of molecules over time. | Prediction of supramolecular architectures; understanding the formation of new materials. |

| Quantum Chemistry (High-level) | To accurately calculate electronic structures and reaction mechanisms. | Designing more efficient catalysts; predicting spectroscopic properties of novel compounds. |

Exploration of New Applications in Materials Science, Supramolecular Chemistry, and Catalysis

While extensively used as a precursor in medicinal chemistry, the potential of 2-(2-methoxyphenyl)piperazine hydrate in other domains remains largely untapped. nih.govncats.io Its rigid, N-functionalizable scaffold and hydrogen bonding capabilities make it an attractive candidate for applications in materials science, advanced supramolecular chemistry, and catalysis.

In materials science, the compound could serve as a monomer or building block for novel polymers and metal-organic frameworks (MOFs). Its incorporation into polymer backbones could impart specific properties related to thermal stability, pH-responsiveness, or metal chelation. As a ligand in MOFs, it could lead to materials with interesting porous structures, potentially applicable in gas storage or separation.

The field of supramolecular chemistry offers vast opportunities. The ability of the protonated form of the molecule to form extensive hydrogen-bonded networks with various anions has been demonstrated. iucr.orguky.edu Future work could focus on using this building block to construct more complex, functional supramolecular systems like capsules, gels, or liquid crystals. The specific recognition properties of the 2-methoxyphenyl group could be exploited for selective anion sensing or transport.

In catalysis, the piperazine unit can act as a bidentate ligand for transition metals or as a core for organocatalysts. Derivatives of 2-(2-methoxyphenyl)piperazine could be designed as chiral ligands for asymmetric catalysis or as catalysts for reactions like polyurethane formation. researchgate.netmdpi.com Exploring its role in photocatalytic systems, either as a ligand to tune the properties of a metal center or as a component of the catalyst itself, is another exciting avenue.

| Field | Potential Application | Key Features to Exploit |

|---|---|---|

| Materials Science | Monomer for functional polymers; Organic linker for Metal-Organic Frameworks (MOFs). | Diamine structure for polymerization; coordination sites for metal ions. |

| Supramolecular Chemistry | Building block for molecular capsules, organogels, and anion sensors. iucr.orguky.edu | Directional hydrogen bonding; specific non-covalent interactions of the methoxy (B1213986) group. |

| Catalysis | Ligand for asymmetric metal catalysis; core for organocatalysts. mdpi.com | Chiral derivatization potential; bidentate N,N-coordination. |

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Methoxyphenyl)piperazine hydrate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as solvent choice (e.g., ethanol or acetonitrile), stoichiometric ratios (e.g., 1.5 eq hydrazine hydrate), and purification techniques like flash chromatography (CH₂Cl₂/MeOH gradients) . For example, refluxing with 80% hydrazine hydrate followed by acidification (HCl) and pH adjustment to isolate the product can yield >70% purity. Monitoring reaction progress via TLC and using catalysts like KI for alkylation steps (e.g., coupling with N-(4-bromobutyl)phthalimide) can further enhance efficiency .

Q. Which analytical methods are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at C2 of the phenyl ring) and piperazine ring integrity .

- Chromatography : Flash chromatography (CH₂Cl₂/MeOH ratios) or HPLC to assess purity (>95% typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to confirm molecular weight (e.g., MW 263.39 g/mol for related derivatives) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and WHMIS guidelines:

- Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in airtight containers away from moisture and incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:

- Multi-dimensional NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., distinguishing piperazine NH₂ from hydrazine byproducts) .

- X-ray Crystallography : Confirm crystal structure (e.g., monoclinic P2₁/n space group for piperazine hydrates) to validate stereochemistry .

- Isotopic Labeling : Track reaction intermediates using deuterated solvents or reagents .

Q. What in vitro methodologies assess the 5-HT receptor binding affinity of 2-(2-Methoxyphenyl)piperazine derivatives?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., 5-HT₁A antagonists) in transfected HEK293 cells. Measure IC₅₀ values via competitive displacement .

- Functional Assays : Monitor cAMP accumulation or calcium flux in GPCR-expressing cell lines to evaluate agonist/antagonist activity .

- Molecular Docking : Combine computational models (e.g., AutoDock Vina) with mutational studies to identify key binding residues (e.g., Ser3.36 in 5-HT₁A) .

Q. How does the choice of salt form (e.g., hydrochloride) impact physicochemical properties and stability?

- Methodological Answer :

- Solubility : Hydrochloride salts (e.g., CAS 5464-78-8) improve aqueous solubility (>50 mg/mL) for in vivo studies compared to free bases .

- Stability : Hygroscopicity and thermal stability (e.g., melting point 287°C for selenide derivatives) vary with counterions. Conduct accelerated stability testing (40°C/75% RH) to compare degradation profiles .

Q. What preclinical models are suitable for toxicity profiling of this compound?

- Methodological Answer :

- In Vivo Models : Use rodent acute toxicity studies (OECD 423) with dose ranges of 50–120 mg/kg (based on piperazine hydrate anthelmintic protocols) .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay to assess mutagenic potential .

- Metabolic Stability : Liver microsome assays (human/rat) to evaluate CYP450-mediated metabolism and half-life .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Substituent Variation : Replace the methoxy group with methylthio (e.g., compound 6 in ) or selenide moieties (e.g., compound 9 in ) to modulate lipophilicity (logP) and receptor affinity .

- Scaffold Hybridization : Attach fluorophores (e.g., ¹⁸F-Mefway) for PET imaging of 5-HT₁A receptors in primate models .

- Free-Wilson Analysis : Statistically correlate substituent contributions (e.g., para-chloro vs. ortho-methoxy) to bioactivity using QSAR software (e.g., MOE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.